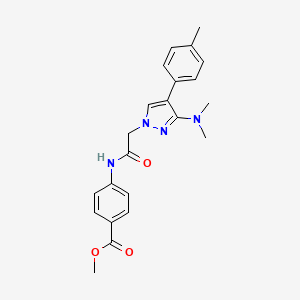

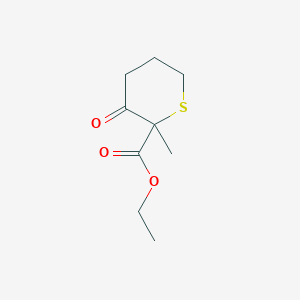

![molecular formula C16H17N5O2S B2655487 2-(ethylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034550-15-5](/img/structure/B2655487.png)

2-(ethylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

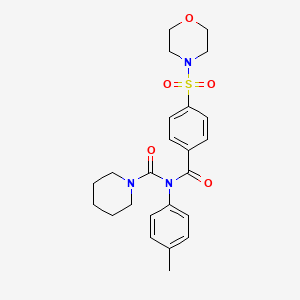

The compound “2-(ethylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups, including an ethylthio group, a methoxy group, a triazolo[4,3-b]pyridazine ring, and a benzamide group. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring system is a fused ring structure that could potentially have interesting electronic and steric properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ethylthio group could potentially undergo reactions involving the sulfur atom, while the benzamide group could participate in reactions involving the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethylthio and methoxy groups could influence its solubility, while the benzamide group could affect its acidity .Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Activities

Several studies have been conducted on the synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives and their antimicrobial and antiproliferative activities. For instance, Bhuiyan et al. (2006) discussed the synthesis of thienopyrimidine derivatives, highlighting some compounds' pronounced antimicrobial activity (Bhuiyan et al., 2006). Ilić et al. (2011) prepared a library of [1,2,4]triazolo[4,3-b]pyridazine derivatives, noting their lack of thrombin inhibitory and fibrinogen receptor antagonistic activities but finding them to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of heterocyclic compounds, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, have been explored to develop new compounds with potential biological activities. Mohamed et al. (2021) detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of heterocyclic chemistry in creating novel compounds (Mohamed, 2021).

Antiviral Activities

Heterocyclic compounds, particularly those based on benzamide and pyrazole scaffolds, have been shown to exhibit significant antiviral activities. A study by Hebishy et al. (2020) introduced benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus activities in vitro (Hebishy et al., 2020).

Insecticidal Applications

The insecticidal potential of novel heterocyclic compounds incorporating a thiadiazole moiety has also been assessed, with findings suggesting effectiveness against specific pests. Fadda et al. (2017) reported on the synthesis and insecticidal assessment of such compounds against the cotton leafworm, demonstrating the practical applications of these compounds in agriculture (Fadda et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-ethylsulfanyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-3-24-12-7-5-4-6-11(12)16(22)17-10-14-19-18-13-8-9-15(23-2)20-21(13)14/h4-9H,3,10H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLIACMZVUCEQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[4-(3-piperidinyl)phenyl]-](/img/structure/B2655408.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)

![4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2655414.png)

![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)

![3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2655424.png)